6-Fluorotryptamine

Serotonin receptor pharmacology Radioligand binding Receptor selectivity profiling

Serotonin receptor pharmacology studies require compounds with well-characterized selectivity profiles. 6-Fluorotryptamine (6-FT, CAS 575-85-9) addresses this need with documented 2.3-fold 5-HT1A selectivity (Ki 267 nM vs. 606 nM for 5-HT2A) and full 5-HT2A agonism (EC50 4.56 nM). • Equipotent MAO-A inhibitor (IC50 180 nM) lacking head-twitch response (HTR) confounds in behavioral models, unlike α-methylated derivatives • Validated starting material for 6-fluoro-3-(2-amino-2-alkylethyl)indole synthesis via patent-validated routes • Available as free base; ships on dry ice with global delivery for research use

Molecular Formula C10H11FN2
Molecular Weight 178.21 g/mol
CAS No. 575-85-9
Cat. No. B1299898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorotryptamine
CAS575-85-9
Molecular FormulaC10H11FN2
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC=C2CCN
InChIInChI=1S/C10H11FN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2
InChIKeyBQTOKMYKZPCPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorotryptamine: Pharmacological Profile and Specifications


6-Fluorotryptamine (6-FT; code name PAL-227) is a fluorinated tryptamine derivative that functions as a serotonin (5-HT) receptor agonist, monoamine releasing agent (MRA), and monoamine oxidase (MAO) inhibitor [1]. With a molecular formula of C10H11FN2 and molecular weight of 178.21 g/mol, the compound is characterized by fluorine substitution at the 6-position of the indole ring. 6-FT exhibits quantifiable affinity for 5-HT1A and 5-HT2A receptors with Ki values of 267 nM and 606 nM, respectively, and acts as a full agonist at the 5-HT2A receptor with an EC50 of 4.56 nM [1]. The free base demonstrates a melting point range of 81-83°C, and the compound is light-sensitive, requiring storage at -20°C to maintain stability .

5-HT receptor subtype pathway studies (preferential 5-HT1A engagement context)
MAO-A inhibition research without 5-HT2A behavioral confound
Fluorinated indole scaffold for SAR and α-alkylated derivative synthesis

6-Fluorotryptamine: Irreplaceability vs. Positional Isomers


Fluorination at the 6-position of the tryptamine scaffold produces quantifiably distinct pharmacological outcomes compared to unsubstituted tryptamine, 5-fluorotryptamine, 4-fluorotryptamine, or α-methylated derivatives. The position of halogen substitution fundamentally alters receptor binding profiles: 6-fluorotryptamine exhibits approximately 2.3-fold selectivity for 5-HT1A over 5-HT2A receptors (Ki 267 nM vs. 606 nM), whereas positional isomers and unsubstituted tryptamine display different affinity ratios [1]. In functional assays, 6-FT acts as a full 5-HT2A agonist (EC50 4.56 nM), while 5-FT and tryptamine produce different maximal responses [1][2]. In behavioral models, 6-FT does not induce the head-twitch response (HTR) characteristic of psychedelic 5-HT2A agonists, in stark contrast to its α-methylated counterpart 6-FMT which robustly induces HTR [3]. These divergent profiles preclude generic interchangeability in experimental systems.

Positional isomer (5-FT, 4-FT) shows divergent receptor activation profile (full vs. partial agonism), which may shift downstream signaling interpretation.
α-Methylated analog 6-FMT induces head-twitch response, confounding MAO-A-related behavioral endpoint analysis.
Synthetic routes to α-alkylated derivatives are documented for 6-FT; other positional isomers lack established patent precedent, affecting route reproducibility.

6-Fluorotryptamine: Head-to-Head Comparative Evidence


Receptor Binding Selectivity vs. Unsubstituted Tryptamine

6-Fluorotryptamine (6-FT) demonstrates a receptor binding profile quantitatively distinct from unsubstituted tryptamine. 6-FT binds to 5-HT1A and 5-HT2A receptors with Ki values of 267 nM and 606 nM, respectively, yielding a 5-HT1A/5-HT2A selectivity ratio of approximately 2.3:1 [1][2]. In contrast, unsubstituted tryptamine exhibits a different affinity distribution across these receptor subtypes, with reported Ki values that produce a distinct selectivity fingerprint. The fluorine substitution at the 6-position confers this specific affinity pattern.

Binding selectivity
Data to verify
5-HT1A Ki = 267 nM; 5-HT2A Ki = 606 nM; selectivity ratio ~2.3:1
Supports selective 5-HT1A pathway engagement studies.
Cloned human receptors; distinct fingerprint vs. unsubstituted tryptamine.
Serotonin receptor pharmacology Radioligand binding Receptor selectivity profiling

5-HT2A Agonist Efficacy: Full vs. Partial Activation

In functional assays measuring 5-HT2A receptor activation, 6-fluorotryptamine acts as a full agonist with an EC50 of 4.56 nM [1]. This functional profile differs from that of 5-fluorotryptamine (5-FT), which demonstrates partial agonist characteristics at the same receptor under comparable assay conditions. The positional isomerism—fluorine at position 6 versus position 5—determines not only potency but also the maximal efficacy (Emax) achievable at the receptor.

5-HT2A agonism
Assay context
6-FT: EC50 = 4.56 nM, full agonist (Emax ~ serotonin). 5-FT: partial agonist, lower Emax.
Full vs. partial activation profile influences downstream signaling readouts.
Calcium flux in HEK-293 cells expressing human 5-HT2A.
5-HT2A receptor agonism Functional pharmacology Calcium flux assays

MAO-A Inhibition and Head-Twitch Response Profile

Both 6-fluorotryptamine (6-FT) and 5-fluorotryptamine (5-FT) inhibit monoamine oxidase A (MAO-A) with identical IC50 values of 0.00018 mM (180 nM) in mouse forebrain preparations [1][2]. Despite this equipotent MAO-A inhibition, neither 6-FT nor 5-FT induces the head-twitch response (HTR) in mice, a behavioral readout of 5-HT2A receptor activation associated with psychedelic activity [1]. This contrasts sharply with the α-methylated derivative 6-fluoro-α-methyltryptamine (6-FMT), which both inhibits MAO-A (IC50 = 180 nM) and robustly induces HTR.

MAO-A & HTR
Reported
MAO-A IC50 = 180 nM (equipotent with 5-FT, 6-FMT). HTR: 6-FT negative, 6-FMT positive.
Enables MAO-A study without 5-HT2A-mediated behavioral activation.
Mouse forebrain assay; HTR in ddY mice.
MAO-A inhibition Behavioral pharmacology Head-twitch response

Protoplast Retraction Potency in Dinoflagellates

In the dinoflagellate model organism Gonyaulax polyedra, 6-fluorotryptamine (6-FT) and 5-fluorotryptamine (5-FT) exhibit divergent potencies in inducing cellular immobilization and protoplast retraction. 6-FT triggers retraction of the protoplast from the theca at concentrations ≥5 × 10⁻⁶ M (5 µM), whereas 5-FT requires concentrations ≥10⁻⁵ M (10 µM) to produce comparable effects—a two-fold difference in threshold concentration [1]. Additionally, in encystment assays, 6-FT induces cyst wall formation in a maximum of 20% of cells, compared to approximately 50% for 5-FT. Both compounds stimulate bioluminescence with similar potency to 5-methoxytryptamine (5-MT).

Protoplast retraction
Reported
6-FT threshold ≥5 µM, max encystment ~20%. 5-FT: ≥10 µM, ~50% encystment.
Lower encystment interference for circadian/bioluminescence studies.
Gonyaulax polyedra model, 48-72 h exposure.
Dinoflagellate model Indoleamine pharmacology Cellular encystment

Synthetic Precursor for α-Alkylated Indole Derivatives

6-Fluorotryptamine free base is explicitly claimed as a synthetic precursor for the preparation of novel 6-fluoro-3-(2-amino-2-alkylethyl)indole derivatives in foundational patent literature [1]. Specifically, reaction of 6-fluorogramine with nitroethane or 1-nitropropane, followed by hydrogenation, yields 6-fluoro-3-(2-amino-2-alkylethyl)indoles where the alkyl substituent can be methyl or ethyl. This synthetic route, described in US3133083A, is not equally accessible from 5-fluorotryptamine or 4-fluorotryptamine due to the specific reactivity and availability of the 6-fluorogramine intermediate derived from the 6-fluoroindole scaffold.

Synthetic precursor
Source review
US3133083A: 6-fluorogramine + nitroalkane → 6-fluoro-α-alkylindoles (R = methyl, ethyl).
Patent-validated route supports derivative synthesis programs.
No comparable precedent for 5-FT or 4-FT.
Chemical synthesis Patent precedent Derivative preparation

Free Base and Salt Formulation Flexibility

6-Fluorotryptamine is commercially available as both free base (CAS 575-85-9) and hydrochloride salt (CAS 55206-24-1) forms, enabling investigators to select the physical form appropriate for specific experimental requirements . The free base exhibits a melting point of 81-83°C and is light-sensitive, requiring storage at -20°C . The hydrochloride salt demonstrates a higher melting point of 233-235°C and increased aqueous solubility . This dual-form availability contrasts with certain positional isomers, which may be supplied only as a single salt form or free base, limiting formulation options for in vivo administration or in vitro assays requiring specific vehicle compatibility.

Formulation forms
Specification review
Free base (mp 81-83°C) and HCl salt (mp 233-235°C, higher aq. solubility).
Dual form availability enables solvent/buffer compatibility choice.
Storage -20°C, light-sensitive.
Compound formulation Solubility properties Salt vs. free base

6-Fluorotryptamine: Validated Application Scenarios


5-HT1A-Preferential Signaling Pathway Studies

6-Fluorotryptamine is the appropriate selection for studies requiring preferential activation of 5-HT1A over 5-HT2A receptors, given its 2.3-fold selectivity ratio (Ki 267 nM vs. 606 nM) [1]. In functional assays, 6-FT provides full 5-HT2A agonism (EC50 4.56 nM), enabling investigators to study receptor reserve and signal amplification without the partial agonism confound introduced by 5-fluorotryptamine [1]. This profile supports receptor subtype characterization, biased signaling investigations, and structure-activity relationship (SAR) studies exploring the impact of 6-position fluorination on receptor engagement.

MAO-A Inhibition Without Psychedelic Confounds

6-Fluorotryptamine provides equipotent MAO-A inhibition (IC50 = 180 nM) compared to 5-FT and 6-FMT, but critically lacks head-twitch response (HTR) induction in murine models [1][2]. This profile makes 6-FT the preferred compound for MAO-A mechanism studies where behavioral activation would confound interpretation. Researchers investigating the relationship between MAO inhibition and serotonergic function can use 6-FT to isolate enzymatic effects from 5-HT2A-mediated behavioral outputs, a distinction not achievable with α-methylated derivatives like 6-FMT.

Synthetic Scaffold for α-Alkylated Indole Derivatives

6-Fluorotryptamine free base serves as a defined starting material for the synthesis of 6-fluoro-3-(2-amino-2-alkylethyl)indoles via established patent-validated methodology [1]. The reaction of 6-fluorogramine (derived from 6-FT) with nitroethane or 1-nitropropane followed by hydrogenation provides access to α-methyl and α-ethyl derivatives. This documented synthetic route offers medicinal chemistry programs a reproducible pathway to novel indole-based candidates, with the 6-fluoro substitution conferring distinct electronic and steric properties that differentiate the resulting compounds from 5-fluoro or unsubstituted analogs.

Circadian and Bioluminescence Modulation in Dinoflagellates

In Gonyaulax polyedra model systems, 6-fluorotryptamine stimulates bioluminescence with potency comparable to 5-methoxytryptamine while inducing lower maximal encystment (20% of cells) than 5-fluorotryptamine (50% of cells) [1]. The two-fold greater potency of 6-FT for protoplast retraction (threshold 5 µM vs. 10 µM for 5-FT) enables fine-tuned cellular manipulation. Researchers studying circadian rhythms, bioluminescence mechanisms, or encystment pathways should select 6-FT when minimal encystment interference is required, or when higher sensitivity to protoplast effects is desired.

Reference Standard for Fluorinated Tryptamine SAR

As a well-characterized member of the fluorinated tryptamine series with documented receptor binding (Ki values), functional activity (EC50 values), and enzyme inhibition data (MAO-A IC50), 6-FT serves as an essential reference compound for building and validating SAR libraries [1][2][3]. Its availability in both free base and hydrochloride salt forms facilitates incorporation into diverse screening formats, from radioligand binding to cell-based functional assays. Pharmaceutical patent activity citing fluorinated tryptamines as therapeutic candidates underscores the compound's relevance as a benchmark for novel analog evaluation [4].

Application
Selection Property
Validation Focus
5-HT1A-preferential pathway studies
Receptor selectivity profile
5-HT1A/5-HT2A engagement ratio review
MAO-A inhibition without behavioral confound
MAO-A inhibition vs. HTR profile
Behavioral response endpoint monitoring
Synthesis of α-alkylated indole derivatives
Patent-validated synthetic route
Route reproducibility and derivative identity
Circadian/bioluminescence model (Gonyaulax)
Protoplast retraction & encystment threshold
Cellular response endpoint context
Reference compound for fluorinated tryptamine SAR
Defined pharmacological benchmarks
SAR library cross-validation

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